molecular formula C22H26N4O2S B2863420 N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476448-04-1

N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2863420
M. Wt: 410.54
InChI Key: GJMHOZZINHUEFY-UHFFFAOYSA-N
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Description

The compound “N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide” is a complex organic molecule. It contains several functional groups including an isopropylthio group, a phenethyl group, a 1,2,4-triazole ring, a methoxy group, and a benzamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the isopropylthio group could potentially be introduced via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms, which can participate in various types of chemical reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could undergo hydrolysis to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the polar amide and methoxy groups could increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Applications

A series of compounds including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides exhibited significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against several strains of fungi. This suggests a potential for therapeutic intervention in microbial diseases, highlighting the antimicrobial efficacy of these triazole derivatives (Desai, Rajpara, & Joshi, 2013).

Catalytic Applications

In another study, N-isopropyliodobenzamides, a category similar to the compound , were evaluated as catalysts for the oxidation of alcohols, demonstrating that modifications on the benzene ring of N-isopropyl-2-iodobenzamide can significantly influence catalytic reactivity. Specifically, the 5-methoxy derivative showed high reactivity and efficiency, presenting an environmentally benign option for alcohol oxidation processes (Yakura, Fujiwara, Yamada, & Nambu, 2018).

Future Directions

The compound could potentially be investigated for various biological activities given the presence of the 1,2,4-triazole ring. Additionally, modifications could be made to the structure to enhance its activity or alter its properties .

properties

IUPAC Name

4-methoxy-N-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-16(2)29-22-25-24-20(26(22)14-13-17-7-5-4-6-8-17)15-23-21(27)18-9-11-19(28-3)12-10-18/h4-12,16H,13-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMHOZZINHUEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

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